7-methoxy-8-(3-methylpiperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one

Description

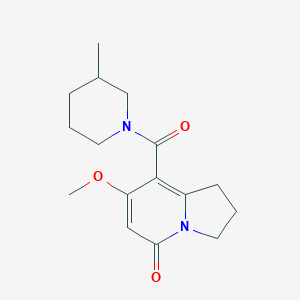

7-Methoxy-8-(3-methylpiperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a bicyclic indolizinone derivative characterized by a 2,3-dihydroindolizin-5(1H)-one core substituted with a methoxy group at position 7 and a 3-methylpiperidine-1-carbonyl moiety at position 6.

Properties

IUPAC Name |

7-methoxy-8-(3-methylpiperidine-1-carbonyl)-2,3-dihydro-1H-indolizin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11-5-3-7-17(10-11)16(20)15-12-6-4-8-18(12)14(19)9-13(15)21-2/h9,11H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXFZMUXQYEDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=C3CCCN3C(=O)C=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Methoxy-8-(3-methylpiperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a compound of significant interest due to its potential therapeutic applications. Its unique structure allows it to interact with various biological pathways, making it a candidate for further pharmacological studies. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Receptor Modulation : The compound has been shown to act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.

- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes that are crucial in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Signal Transduction Pathways : The compound may interfere with signal transduction pathways linked to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant-like effects | Increased serotonin levels | |

| Anti-inflammatory properties | Reduced cytokine production | |

| Neuroprotective effects | Decreased neuronal apoptosis |

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of the compound in rodent models. The results indicated that administration led to significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The underlying mechanism was linked to enhanced serotonergic transmission in the brain.

Case Study 2: Neuroprotection

Another research focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro experiments demonstrated that treatment with this compound significantly reduced cell death in cultured neurons exposed to oxidative agents.

Research Findings

Recent findings highlight the multifaceted biological activities of this compound:

- In Vivo Studies : Animal models have shown that chronic administration can lead to improved cognitive functions and reduced anxiety-like behaviors.

- In Vitro Studies : Cellular assays indicate that the compound can modulate calcium ion influx in neuronal cells, suggesting a role in synaptic plasticity.

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of this compound are primarily centered around its potential as an antitumor agent and its interactions with specific biological pathways.

Anticancer Activity

Research indicates that compounds similar to 7-methoxy-8-(3-methylpiperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one exhibit significant anticancer properties. For instance, studies have shown that related indolizinone derivatives can inhibit cell growth in various cancer cell lines.

- Mechanism of Action : The compound may exert its effects through modulation of signaling pathways involved in cell proliferation and apoptosis. Preliminary data suggest that it may influence the activity of protein kinases, which are critical in cancer progression.

Neuropharmacological Effects

The structural characteristics of this compound suggest it could interact with neurotransmitter systems. Compounds with similar piperidine structures have been explored for their effects on serotonin receptors, indicating potential applications in treating mood disorders and anxiety.

Study 1: Antitumor Activity Assessment

A study conducted by the National Cancer Institute evaluated a closely related compound's antitumor efficacy across a panel of human tumor cell lines. The results indicated significant growth inhibition rates, suggesting that the indolizinone scaffold could be a promising lead for developing new anticancer therapies .

Study 2: Neurotransmitter Interaction

Research has demonstrated that derivatives of this compound can act as agonists at serotonin receptors, which could lead to new treatments for psychiatric disorders. The binding affinity and selectivity were characterized using molecular docking studies, revealing favorable interactions with receptor binding sites .

Comparison with Similar Compounds

Structural Comparison with Indolizinone Derivatives

Indolizinone derivatives share a bicyclic core but differ in substituents, which significantly influence their physicochemical and biological properties. Key analogs from the evidence include:

Key Observations :

- The target compound replaces aromatic phenyl groups (in 5a-FB and 5b) with a methoxy and a piperidine-carbonyl group, likely enhancing solubility due to polar substituents.

- Halogenated analogs (e.g., 5b, 5c) exhibit higher melting points (~240°C), attributed to stronger intermolecular forces from halogen atoms .

Comparison with Coumarin Derivatives

Coumarins from Micromelum falcatum () share methoxy and prenyl-like side chains but differ in core structure:

Key Observations :

- Core Structure: The indolizinone core (target) is nitrogen-containing and bicyclic, while coumarins feature a benzopyrone oxygenated ring. This difference impacts electronic properties and binding interactions.

- Bioactivity : Coumarins with prenyl groups (e.g., compound 1) show cytotoxicity against cancer cells, but the target’s activity remains unexplored .

Physicochemical and Spectral Comparisons

- Solubility: The target’s piperidine-carbonyl and methoxy groups may improve water solubility compared to highly aromatic indolizinones (e.g., 5a-FB) or lipophilic coumarins (e.g., compound 1 in ).

- NMR Signatures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.